molecular formula C21H33N3O B4259669 N-(1-cycloheptyl-3-piperidinyl)-N'-(2-ethylphenyl)urea

N-(1-cycloheptyl-3-piperidinyl)-N'-(2-ethylphenyl)urea

Cat. No. B4259669
M. Wt: 343.5 g/mol
InChI Key: YJDUUISPHQVRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cycloheptyl-3-piperidinyl)-N'-(2-ethylphenyl)urea, also known as E-58425, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. This compound belongs to a class of molecules known as selective dopamine D3 receptor antagonists, which have been shown to have a wide range of effects on the brain and behavior.

Mechanism of Action

The mechanism of action of N-(1-cycloheptyl-3-piperidinyl)-N'-(2-ethylphenyl)urea involves its ability to selectively block dopamine D3 receptors in the brain. This results in a decrease in the release of dopamine, which is a neurotransmitter that is involved in the regulation of mood and behavior. By blocking these receptors, N-(1-cycloheptyl-3-piperidinyl)-N'-(2-ethylphenyl)urea has been shown to have a wide range of effects on the brain and behavior, including a reduction in drug-seeking behavior, an increase in social interaction, and an improvement in cognitive function.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-N'-(2-ethylphenyl)urea has been shown to have a wide range of biochemical and physiological effects on the brain and behavior. Specifically, this compound has been shown to increase the release of acetylcholine in the prefrontal cortex, which is a neurotransmitter that is involved in the regulation of attention and memory. Additionally, N-(1-cycloheptyl-3-piperidinyl)-N'-(2-ethylphenyl)urea has been shown to increase the activity of the dopamine system in the brain, which is known to play a key role in the regulation of mood and motivation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-cycloheptyl-3-piperidinyl)-N'-(2-ethylphenyl)urea in lab experiments is its high selectivity for dopamine D3 receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other neurotransmitter systems in the brain. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.

Future Directions

There are several future directions for the study of N-(1-cycloheptyl-3-piperidinyl)-N'-(2-ethylphenyl)urea and other selective dopamine D3 receptor antagonists. One potential application is in the treatment of drug addiction, as these compounds have been shown to reduce drug-seeking behavior in animal models. Additionally, these compounds may have potential applications in the treatment of other psychiatric disorders, such as depression and schizophrenia. Future research should focus on improving the potency and selectivity of these compounds, as well as exploring their potential therapeutic applications in humans.

Scientific Research Applications

N-(1-cycloheptyl-3-piperidinyl)-N'-(2-ethylphenyl)urea has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders. Specifically, this compound has been shown to have a high affinity for dopamine D3 receptors, which are known to play a key role in the regulation of mood, motivation, and reward.

properties

IUPAC Name

1-(1-cycloheptylpiperidin-3-yl)-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-2-17-10-7-8-14-20(17)23-21(25)22-18-11-9-15-24(16-18)19-12-5-3-4-6-13-19/h7-8,10,14,18-19H,2-6,9,11-13,15-16H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDUUISPHQVRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2CCCN(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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